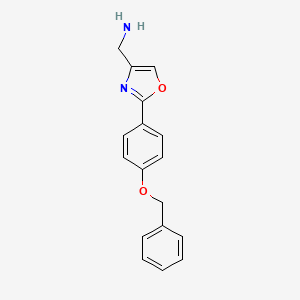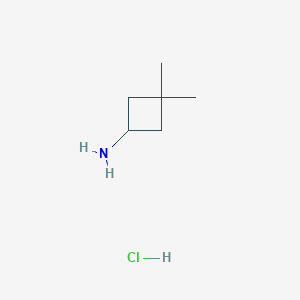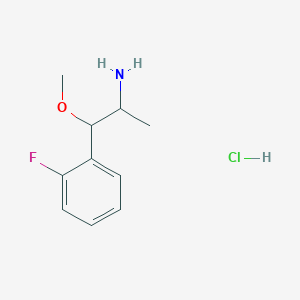![molecular formula C13H15ClFN3O B1448215 2-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride CAS No. 1803562-01-7](/img/structure/B1448215.png)
2-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride
Overview
Description
The compound “2-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride” is a member of the oxadiazole family . Oxadiazoles are heterocyclic compounds that have shown a wide range of biological activities, including anticancer properties .
Synthesis Analysis
The synthesis of oxadiazoles involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The synthesized compounds are then characterized using various spectral techniques such as FT-IR, LCMS, and NMR .Molecular Structure Analysis
The molecular structure of this compound is based on the oxadiazole scaffold, which is a five-membered ring containing three carbon atoms and two nitrogen atoms . The exact structure of “2-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride” is not available in the sources I found.Scientific Research Applications
Therapeutic Potential of 1,3,4-Oxadiazole Compounds
1,3,4-Oxadiazole derivatives, including compounds structurally related to 2-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride, have shown a broad spectrum of biological activities. These compounds are noted for their effective binding with different enzymes and receptors in biological systems, allowing for the elicitation of a wide array of bioactivities. Research has highlighted their use in treating various diseases due to their anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal properties. This wide range of activities positions 1,3,4-oxadiazole derivatives as compounds of significant interest for the development of new therapeutic agents with high therapeutic potency (Verma et al., 2019).
Contribution to Antitubercular Activity
Modification of the isoniazid structure with derivatives of 1,3,4-oxadiazole has been evaluated for antitubercular activity. Compounds structurally related to 2-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride have shown significant activity against Mycobacterium tuberculosis, indicating their potential as leads for anti-TB compound development. The research emphasizes the importance of these compounds in the rational design of new drugs for treating tuberculosis (Asif, 2014).
Role in D2-like Receptor Ligand Development
Arylcycloalkylamines, including phenyl piperidines and piperazines with arylalkyl substituents, are key pharmacophoric groups in antipsychotic agents. Research into compounds containing elements similar to 2-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride has explored their contributions to the potency and selectivity of binding affinity at D2-like receptors. These studies are crucial for understanding the structural requirements for selectivity and potency in the development of new therapeutic agents targeting D2-like receptors, which are important in treating disorders such as schizophrenia and depression (Sikazwe et al., 2009).
Inverse Agonism at 5-HT1B Receptors
Research on the selective and potent 5-HT1B receptor inverse agonist SB-236057-A has highlighted the significance of compounds with 1,3,4-oxadiazole derivatives, like 2-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride, in modulating serotonin levels. These findings are instrumental in confirming the subtype of the terminal 5-HT autoreceptor in humans and guinea pigs, offering insights into the development of rapidly acting antidepressants (Roberts et al., 2006).
properties
IUPAC Name |
2-(2-fluorophenyl)-5-piperidin-2-yl-1,3,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O.ClH/c14-10-6-2-1-5-9(10)12-16-17-13(18-12)11-7-3-4-8-15-11;/h1-2,5-6,11,15H,3-4,7-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AACYGBPNUFJFPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=NN=C(O2)C3=CC=CC=C3F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClFN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(1R)-1-azidoethyl]-1-methoxy-4-methylbenzene](/img/structure/B1448133.png)
![tert-butyl N-methyl-N-[(3S)-pyrrolidin-3-yl]carbamate hydrochloride](/img/structure/B1448135.png)
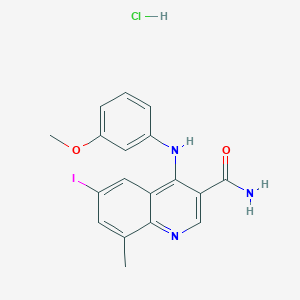
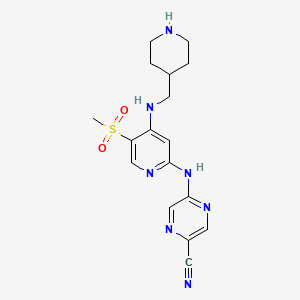
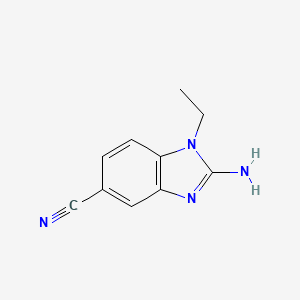
![[1,1'-Biphenyl]-3-amine, 4'-fluoro-4-nitro-](/img/structure/B1448142.png)
![1,2-dimethyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1448146.png)
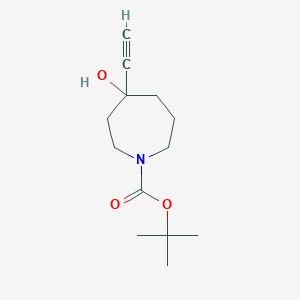
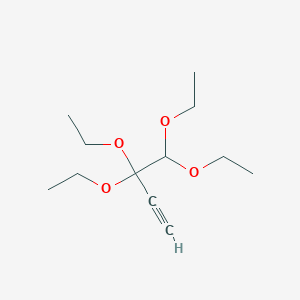
![[2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol](/img/structure/B1448150.png)
![5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1448151.png)
